

Technical Monograph: Spectrometric Characterization of 3-Chloro-2-methylphenyl Isocyanate[1]

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Compound of Interest

Compound Name:	3-Chloro-2-methylphenyl isocyanate
CAS No.:	40397-90-8
Cat. No.:	B1586819

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Executive Summary & Structural Context

3-Chloro-2-methylphenyl isocyanate is a specialized electrophilic intermediate primarily employed in the synthesis of carbamate pesticides and urea-derivative pharmaceuticals.[1] Its reactivity is defined by the isocyanate ($-N=C=O$) functionality, which is highly susceptible to nucleophilic attack.[1]

From a spectroscopic standpoint, this molecule presents a unique 1,2,3-trisubstituted benzene pattern.[1] The steric bulk of the ortho-methyl group (position 2) relative to the isocyanate (position 1) and the chlorine (position 3) influences both the rotational freedom of the NCO group and the chemical shifts in NMR.[1] This guide provides a comprehensive breakdown of its spectral fingerprint to aid in structural validation and quality control.

Infrared Spectroscopy (FT-IR)

The infrared spectrum is the primary diagnostic tool for confirming the presence of the isocyanate functionality and assessing sample purity (specifically, the absence of urea byproducts derived from moisture contamination).[1]

Diagnostic Bands

Frequency (cm ⁻¹)	Intensity	Assignment	Structural Origin
2250 – 2280	Very Strong	$\nu(\text{N}=\text{C}=\text{O})$	Asymmetric isocyanate stretch. This is the definitive identification peak.[1]
2920 – 2960	Medium	$\nu(\text{C}-\text{H})$	Aliphatic C-H stretch from the methyl group at C2.
1580 – 1600	Medium	$\nu(\text{C}=\text{C})$	Aromatic ring skeletal vibrations.
1450 – 1480	Medium	$\delta(\text{CH}_3)$	Methyl group deformation.
750 – 800	Strong	$\gamma(\text{C}-\text{H})$	Out-of-plane bending characteristic of 1,2,3-trisubstituted benzene.[1]

Technical Insight: A common degradation product is the corresponding 1,3-disubstituted urea, formed via hydrolysis.[1] If you observe a broadening peak around 3300–3400 cm⁻¹ (N-H stretch) or a carbonyl band appearing near 1650 cm⁻¹, the sample has been compromised by moisture.[1]

Nuclear Magnetic Resonance (NMR)

The 1,2,3-substitution pattern breaks the symmetry of the aromatic ring, resulting in three distinct aromatic proton environments.[1]

³H NMR (Proton) Data (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are estimates based on chemometric increment analysis for trisubstituted benzenes.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Coupling (J Hz)
7.25 – 7.35	Doublet (d)	1H	H-4 (para to NCO)	J \approx 8.0 Hz
7.10 – 7.20	Triplet (t)	1H	H-5 (meta to NCO/Cl)	J \approx 8.0 Hz
7.00 – 7.10	Doublet (d)	1H	H-6 (ortho to NCO)	J \approx 8.0 Hz
2.35 – 2.45	Singlet (s)	3H	-CH ₃ (Methyl)	N/A

Interpretation Logic:

- The Methyl group (C2) is deshielded slightly relative to toluene due to the inductive effects of the adjacent Chlorine (C3) and Isocyanate (C1).[1]
- H-5 is the only proton adjacent to two other protons (H-4 and H-6), resulting in a triplet splitting pattern (or a doublet of doublets appearing as a triplet).[1]

¹³C NMR (Carbon) Data (100 MHz, CDCl₃)

Shift (δ ppm)	Carbon Type	Assignment
125.0 – 130.0	Quaternary	-N=C=O (Isocyanate Carbon) – Often weak/broad due to relaxation times.[1]
135.0 – 140.0	Quaternary	C-1 (Attached to NCO)
130.0 – 135.0	Quaternary	C-3 (Attached to Cl)
128.0 – 132.0	Quaternary	C-2 (Attached to CH ₃)
120.0 – 128.0	Methine (CH)	Aromatic C-4, C-5, C-6
15.0 – 18.0	Methyl	-CH ₃

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine through its characteristic isotopic signature.[1]

Ionization Mode: Electron Impact (EI, 70 eV)[1]

- Molecular Ion (M^+): m/z 167[1]
- Isotope Pattern: The presence of a single Chlorine atom dictates an $M+2$ peak at m/z 169 with an intensity approximately 32% of the parent peak ($^{35}\text{Cl}:^{37}\text{Cl}$ ratio is $\sim 3:1$).[1]

Fragmentation Pathway

m/z	Ion Identity	Mechanism
167	$[M]^+$	Molecular Ion (^{35}Cl)
169	$[M+2]^+$	Isotope Ion (^{37}Cl)
132	$[M - \text{Cl}]^+$	Loss of Chlorine radical (Homolytic cleavage).[1]
125	$[M - \text{NCO}]^+$	Loss of isocyanate group (Common in aryl isocyanates). [1]
89	$[\text{C}_7\text{H}_5]^+$	Tropylium-like cation (Loss of Cl and NCO).[1]

Experimental Protocol: Sample Preparation

Isocyanates are notoriously moisture-sensitive.[1] The following protocol ensures spectroscopic fidelity.

Reagents

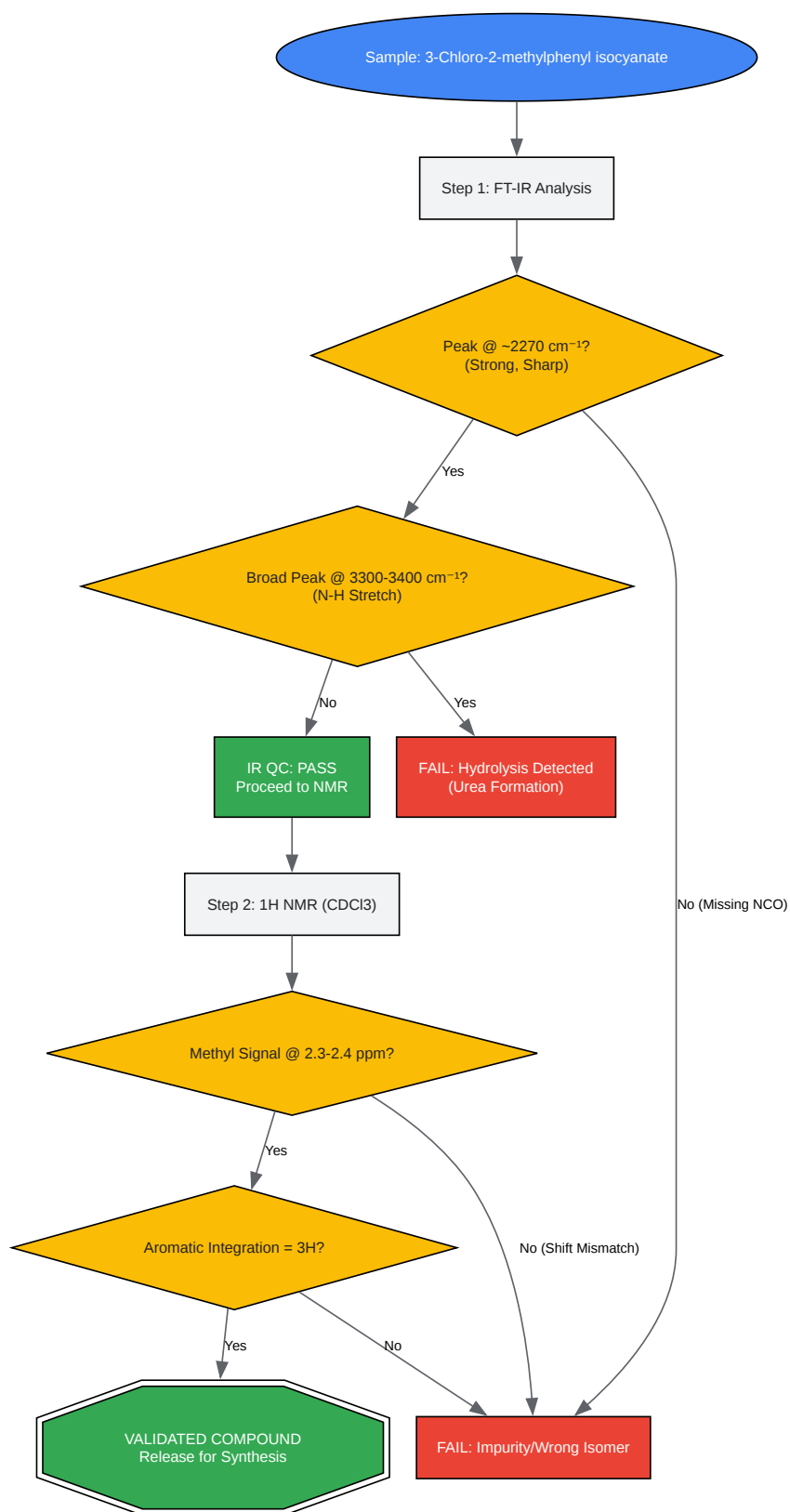
- Solvent: Chloroform- d (CDCl_3) or Acetone- d_6 . [1]
- Drying Agent: Molecular Sieves (3Å or 4Å), activated.[1]

Workflow

- Glassware Prep: Oven-dry NMR tubes and pipettes at 110°C for >1 hour.
- Solvent Drying: Pre-treat CDCl_3 with activated molecular sieves for 24 hours prior to use.^[1]
- Sample Dissolution:
 - Weigh ~10-15 mg of **3-Chloro-2-methylphenyl isocyanate**.^[1]
 - Dissolve in 0.6 mL dry CDCl_3 .
 - Critical: Cap the tube immediately.^[1] Do not filter through paper (contains moisture); use a glass wool plug if filtration is necessary.^[1]
- Acquisition: Run ^1H NMR immediately. Prolonged storage in solution can lead to dimerization (uretidinedione formation).^[1]

Visualization: Quality Control & Degradation Logic

The following diagram illustrates the critical quality control decision pathways when analyzing this compound, highlighting the specific spectral markers for degradation.



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Figure 1: Spectroscopic Quality Control Decision Tree. This workflow prioritizes the detection of moisture-induced degradation (hydrolysis) via IR before confirming structural identity via NMR.

References

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